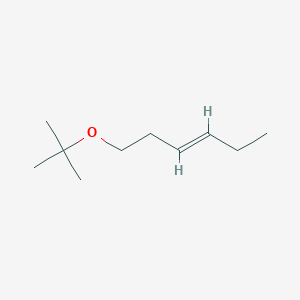

(E)-1-t-Butoxyhex-3-ene

Description

(E)-1-t-Butoxyhex-3-ene is an aliphatic ether characterized by a tert-butoxy (-OC(CH₃)₃) group at position 1 of a hex-3-ene chain with an E-configuration at the double bond. This compound’s steric bulk and electron-donating ether group make it a candidate for applications in organic synthesis, such as a protecting group or a precursor in olefin metathesis reactions.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(E)-1-[(2-methylpropan-2-yl)oxy]hex-3-ene |

InChI |

InChI=1S/C10H20O/c1-5-6-7-8-9-11-10(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6+ |

InChI Key |

JNDCGTDRFXSTTE-VOTSOKGWSA-N |

Isomeric SMILES |

CC/C=C/CCOC(C)(C)C |

Canonical SMILES |

CCC=CCCOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-t-Butoxyhex-3-ene typically involves the reaction of 1-hexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Solvents like dichloromethane or toluene are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-1-t-Butoxyhex-3-ene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-t-Butoxyhex-3-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Formation of hexan-3-one or hexan-3-ol.

Reduction: Formation of 1-t-Butoxyhexane.

Substitution: Formation of various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

(E)-1-t-Butoxyhex-3-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving alkenes.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-t-Butoxyhex-3-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. The butoxy group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and physical properties of (E)-1-t-Butoxyhex-3-ene are influenced by its unique combination of a bulky tert-butoxy group and an E-configured double bond. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Key Differences vs. (E)-1-t-Butoxyhex-3-ene | Impact on Properties |

|---|---|---|---|

| (E)-1-Methoxyhex-3-ene | Methoxy (-OCH₃) group | Smaller alkoxy group, reduced steric hindrance | Higher reactivity in SN2 reactions; lower boiling point |

| (Z)-1-t-Butoxyhex-3-ene | Z-configuration double bond | Altered spatial arrangement of substituents | Differing dipole moments; potential for distinct regioselectivity in additions |

| 1-Ethoxy-3-methylbenzene | Ethoxy group on aromatic ring | Aromatic vs. aliphatic backbone; para-substitution | Enhanced thermal stability; aromatic conjugation effects |

| 1-(Bromomethyl)-3-(2-methoxyethoxy)cyclohexane | Cyclohexane core, bromomethyl group | Cyclic vs. linear structure; bromine substituent | Increased electrophilicity; diverse functionalization pathways |

Key Findings:

Steric Effects : The tert-butoxy group in (E)-1-t-Butoxyhex-3-ene imposes significant steric hindrance, reducing its nucleophilic substitution reactivity compared to smaller alkoxy analogs like (E)-1-Methoxyhex-3-ene .

Stereochemical Influence : The E-configuration minimizes steric clashes between the tert-butoxy group and the hexene chain, enhancing stability relative to the Z-isomer .

Backbone Flexibility : Linear aliphatic ethers like (E)-1-t-Butoxyhex-3-ene exhibit greater conformational flexibility than cyclic analogs (e.g., bromomethyl cyclohexane derivatives), affecting solubility and phase behavior .

Thermochemical and Spectroscopic Data (Hypothetical)

While experimental data for (E)-1-t-Butoxyhex-3-ene is scarce, trends from analogous compounds suggest:

Table 2: Estimated Properties

| Property | (E)-1-t-Butoxyhex-3-ene | (E)-1-Methoxyhex-3-ene | 1-Ethoxy-3-methylbenzene |

|---|---|---|---|

| Boiling Point (°C) | ~180–190 | ~140–150 | ~200–210 |

| LogP (Octanol-Water) | ~3.5 | ~2.0 | ~2.8 |

| IR ν(C-O) (cm⁻¹) | ~1100 | ~1125 | ~1080 |

Notes:

- The higher boiling point of (E)-1-t-Butoxyhex-3-ene vs. methoxy analogs is attributed to increased molecular weight and van der Waals interactions.

- The lower C-O stretching frequency in tert-butoxy compounds reflects reduced bond polarization due to steric shielding .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.